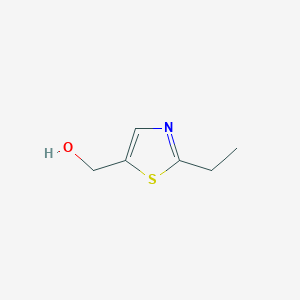![molecular formula C9H12N2O4S B2834443 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide CAS No. 2879-04-1](/img/structure/B2834443.png)
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Similar compounds with benzimidazole and sulfonyl moieties have been studied for their antimicrobial activities . These compounds often target key functional proteins in bacterial cell division .
Mode of Action
This is based on the known antimicrobial activities of related compounds .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell division , which suggests that this compound may also affect similar pathways.
Result of Action
Based on the known antimicrobial activities of related compounds , it can be inferred that this compound may inhibit the growth of bacteria.
Análisis Bioquímico
Biochemical Properties
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide has been found to interact with various biomolecules in biochemical reactions . It has been shown to have in vivo anti-inflammatory and in vitro anti-oxidant activities . The compound has been screened for its potential as an anti-inflammatory drug, showing significant effects in reducing inflammation in animal models .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by modulating inflammatory responses and oxidative stress
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound has been found to significantly reduce inflammation in animal models at certain dosages . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Métodos De Preparación
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide typically involves the reaction of 2-[(4-Methoxyphenyl)sulfonyl]acetic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general procedure involves dissolving 2-[(4-Methoxyphenyl)sulfonyl]acetic acid in the solvent, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted hydrazides.
Condensation: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of biologically active compounds, including anti-inflammatory and antioxidant agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide can be compared with other similar compounds such as:
2-[(4-Methoxyphenyl)sulfonyl]acetic acid: This compound lacks the hydrazide moiety and is less reactive in nucleophilic substitution reactions.
4-Methoxybenzenesulfonyl hydrazide: This compound has a similar sulfonyl group but differs in the position of the methoxy group and the absence of the acetyl group.
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazone: This compound is a derivative formed by the condensation of this compound with aldehydes or ketones, leading to the formation of Schiff bases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-7-2-4-8(5-3-7)16(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVOLXSXACPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2834363.png)
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B2834365.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2834371.png)

![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2834373.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2834376.png)
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2834378.png)
![N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2834379.png)
![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)

